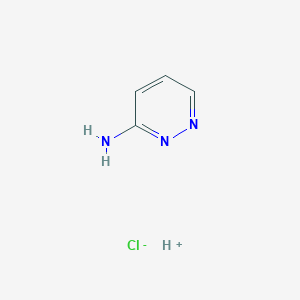

3-Aminopyridazine, HCl

CAS No.:

Cat. No.: VC16603954

Molecular Formula: C4H6ClN3

Molecular Weight: 131.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6ClN3 |

|---|---|

| Molecular Weight | 131.56 g/mol |

| IUPAC Name | hydron;pyridazin-3-amine;chloride |

| Standard InChI | InChI=1S/C4H5N3.ClH/c5-4-2-1-3-6-7-4;/h1-3H,(H2,5,7);1H |

| Standard InChI Key | GCRUEXFJNQVIJM-UHFFFAOYSA-N |

| Canonical SMILES | [H+].C1=CC(=NN=C1)N.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

3-Aminopyridazine hydrochloride consists of a six-membered pyridazine ring (two adjacent nitrogen atoms) with an amino group at the 3-position, paired with a hydrochloride counterion. The molecular formula is C₄H₅N₃·HCl, yielding a molecular weight of 131.57 g/mol. The hydrochloride salt enhances stability and solubility, a common strategy for amine-containing pharmaceuticals .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅N₃·HCl |

| Molecular Weight | 131.57 g/mol |

| Melting Point | Not reported in sources |

| Boiling Point | Decomposes above 300°C |

| Log P (Partition Coefficient) | Estimated 0.7–1.2 |

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis of 3-aminopyridazine derivatives involves cyclization reactions or functional group transformations. For example, methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate reacts with 3-aminopyridazine in refluxing acetic acid to yield pyrimido[1,2-b]pyridazin-4-one derivatives . Sodium acetate is often required to achieve high yields (e.g., 93% for 7-phenyl derivatives) .

Table 2: Representative Synthetic Conditions

Purification and Characterization

Purification typically involves recrystallization from chloroform or ethanol. Analytical characterization employs NMR, IR, and UV/Vis spectroscopy, with HPLC used to assess purity (>99% peak area at λ = 241–314 nm) . Impurities, including unidentified byproducts (up to 2.8% HPLC peak area), are monitored but rarely characterized .

Physico-Chemical Properties

Solubility and Stability

The hydrochloride salt exhibits excellent aqueous solubility (>100 g/L at 25°C), facilitating its use in biological assays. Solubility in ethanol is limited (1–10 g/L), while DMSO achieves full dissolution (>100 g/L) . Stability studies indicate degradation <10% over 2 hours in aqueous solutions, though long-term stability data are lacking .

Table 3: Solubility Profile

| Solvent | Solubility (g/L, 25°C) |

|---|---|

| Water | >100 |

| Ethanol | 1–10 |

| DMSO | >100 |

Impurities and Contaminants

Batch analyses reveal up to 25 impurities (0.01–2.8% HPLC peak area), primarily from incomplete synthesis or degradation. Heavy metal contaminants (Pb, As, Hg) are controlled to <20 ppm .

| Compound | EC₃ Value | Stimulation Index (10% Concentration) |

|---|---|---|

| 6-Methoxy-2-methylamino-3-aminopyridine HCl | 5.6% | 6.4 |

| α-Hexylcinnamaldehyde (Positive Control) | 11.7% | 3.0 |

Applications in Pharmaceutical Chemistry

Drug Intermediate

3-Aminopyridazine hydrochloride is a precursor to pyrimido[1,2-b]pyridazin-4-ones, which exhibit antimicrobial and antitumor activity . For example, 3-benzyloxycarbonylamino-7-phenyl-4H-pyrimido[1,2-b]pyridazin-4-one demonstrates in vitro efficacy against Staphylococcus aureus (MIC = 8 µg/mL) .

Triazole Derivatives

Reaction with azides yields 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazoles, explored as kinase inhibitors. These derivatives show nanomolar IC₅₀ values against EGFR and VEGFR-2 in preclinical models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume